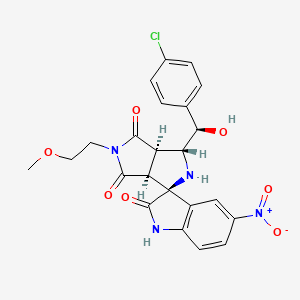

C23H21ClN4O7

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H21ClN4O7 |

|---|---|

Molekulargewicht |

500.9 g/mol |

IUPAC-Name |

(1R,3S,3aS,6aR)-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-(2-methoxyethyl)-5'-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |

InChI |

InChI=1S/C23H21ClN4O7/c1-35-9-8-27-20(30)16-17(21(27)31)23(26-18(16)19(29)11-2-4-12(24)5-3-11)14-10-13(28(33)34)6-7-15(14)25-22(23)32/h2-7,10,16-19,26,29H,8-9H2,1H3,(H,25,32)/t16-,17-,18-,19-,23-/m1/s1 |

InChI-Schlüssel |

WJRKAMGUGUWGSG-RRFSAMJTSA-N |

Isomerische SMILES |

COCCN1C(=O)[C@@H]2[C@H](C1=O)[C@@]3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)N[C@H]2[C@@H](C5=CC=C(C=C5)Cl)O |

Kanonische SMILES |

COCCN1C(=O)C2C(C1=O)C3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)NC2C(C5=CC=C(C=C5)Cl)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Rise of Selective PLK1 Inhibitors in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polo-like kinase 1 (PLK1) has emerged as a critical regulator of cell division, playing a pivotal role in mitotic progression. Its overexpression in a wide array of human cancers has solidified its status as a high-value target for therapeutic intervention. This technical guide delves into the core of selective PLK1 inhibition, with a focus on prominent compounds that have shaped our understanding and clinical strategy in this domain. While the specific chemical formula C23H21ClN4O7 did not correspond to a publicly documented selective PLK1 inhibitor, this guide will focus on well-characterized inhibitors that exemplify the therapeutic potential of targeting this crucial kinase.

The Therapeutic Rationale for Targeting PLK1

PLK1 is a serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1] Its levels are tightly regulated throughout the cell cycle, peaking during mitosis. In contrast, many cancer cells exhibit elevated levels of PLK1, which often correlates with poor prognosis.[1] This dependency of cancer cells on high PLK1 expression provides a therapeutic window, where inhibiting PLK1 can preferentially induce mitotic arrest and apoptosis in malignant cells while having a lesser effect on normal, healthy cells.[2]

Leading Selective PLK1 Inhibitors: A Quantitative Overview

Several small molecule inhibitors have been developed to selectively target PLK1. Among the most extensively studied are Volasertib (BI 6727), BI 2536, and Onvansertib. These compounds have demonstrated potent and selective inhibition of PLK1, leading to their investigation in numerous preclinical and clinical studies.

| Compound | Target | IC50 (nM) | Other PLKs Inhibited (IC50, nM) | Key In Vitro Effects |

| Volasertib (BI 6727) | PLK1 | 0.87[3] | PLK2 (5), PLK3 (56)[3] | Induces mitotic arrest and apoptosis.[3] |

| BI 2536 | PLK1 | 0.83[4][5] | BRD4 (25)[4] | Induces G2/M cell cycle arrest and apoptosis.[5] |

| Onvansertib (PCM-075) | PLK1 | Low nanomolar range[6] | Highly selective for PLK1.[7] | Reduces colony formation, cell proliferation, and stem cell renewal; induces G2/M arrest.[6] |

| Plogosertib (CYC140) | PLK1 | 3 | PLK2 (149), PLK3 (393) | Reduces phosphorylation of PLK1 substrates and inhibits cell proliferation.[8] |

Mechanism of Action: Disrupting the Mitotic Machinery

Selective PLK1 inhibitors typically function as ATP-competitive antagonists. By binding to the ATP-binding pocket of the PLK1 protein, they block its kinase activity.[2][9] This inhibition sets off a cascade of events that ultimately disrupt the precise orchestration of mitosis.

Caption: Mechanism of action of selective PLK1 inhibitors.

The inhibition of PLK1 leads to defects in centrosome separation, the formation of monopolar spindles, and ultimately, a prolonged arrest in mitosis.[10] This mitotic catastrophe triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Experimental Protocols: Key Methodologies

The evaluation of selective PLK1 inhibitors relies on a battery of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

Kinase Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PLK1 and other kinases.

Methodology:

-

Recombinant human PLK1 enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

-

The test compound is added at various concentrations.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (In Vitro)

Objective: To assess the cytotoxic effect of the PLK1 inhibitor on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with serial dilutions of the PLK1 inhibitor for a defined period (e.g., 72 hours).

-

Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies metabolic activity or ATP content, respectively.[11]

-

EC50 values (effective concentration to inhibit cell growth by 50%) are determined from the dose-response curves.

Cell Cycle Analysis (In Vitro)

Objective: To determine the effect of the PLK1 inhibitor on cell cycle progression.

Methodology:

-

Cancer cells are treated with the PLK1 inhibitor at its EC50 concentration for various time points.

-

Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified to identify any cell cycle arrest.

Xenograft Tumor Model (In Vivo)

Objective: To evaluate the anti-tumor efficacy of the PLK1 inhibitor in a living organism.

Methodology:

-

Human cancer cells are subcutaneously injected into immunocompromised mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives the PLK1 inhibitor via a clinically relevant route of administration (e.g., intravenous, oral) at a specified dose and schedule.[12]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers of apoptosis or mitotic arrest).

Caption: Xenograft tumor model workflow.

Clinical Development and Future Directions

Several selective PLK1 inhibitors have advanced into clinical trials for various solid and hematological malignancies.[13] Volasertib, for instance, received breakthrough therapy designation for acute myeloid leukemia (AML).[2] While single-agent efficacy has been observed, a significant focus of current research is on combination therapies.[14][15] The rationale is that inhibiting PLK1 can sensitize cancer cells to other therapeutic agents, such as chemotherapy or other targeted drugs.[15]

Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to PLK1 inhibition.[16] Additionally, the development of next-generation inhibitors with improved selectivity and pharmacokinetic profiles remains an active area of investigation. The continued exploration of PLK1-centric combination strategies holds the promise of enhancing therapeutic outcomes for a broad range of cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Volasertib - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cardiffoncology.com [cardiffoncology.com]

- 12. Pardon Our Interruption [opnme.com]

- 13. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AKT Inhibition Sensitizes to Polo-Like Kinase 1 Inhibitor Onvansertib in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 16. firstwordpharma.com [firstwordpharma.com]

Plogosertib and its Role in G2/M Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of plogosertib, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, and its mechanism of action in inducing G2/M cell cycle arrest. This document synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive resource for professionals in oncology research and drug development.

Introduction: The G2/M Checkpoint and the Role of PLK1

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. The G2/M checkpoint is a critical regulatory node that prevents cells from entering mitosis (M phase) with damaged DNA or incompletely replicated chromosomes. A key orchestrator of the G2/M transition and mitotic progression is Polo-like kinase 1 (PLK1).

PLK1 is a serine/threonine kinase with heightened expression during mitosis. Its functions are diverse and crucial for proper cell division, including centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis[1]. Due to its significant role in cell division and its overexpression in various human cancers—including biliary tract, colorectal, lung, and ovarian cancers—PLK1 has emerged as an attractive therapeutic target[1][2]. Overexpression of PLK1 often correlates with poor patient prognosis[2][3].

Plogosertib (formerly CYC140) is a novel, orally bioavailable small molecule that selectively and potently inhibits PLK1[2][3]. By targeting PLK1, plogosertib disrupts the intricate machinery of mitosis, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Mechanism of Action: Plogosertib-Induced G2/M Arrest

Plogosertib exerts its anti-cancer effects by interfering with the mitotic functions of PLK1. This inhibition triggers a cascade of events that culminates in a prolonged mitotic arrest, which is detected as an accumulation of cells in the G2/M phase of the cell cycle.

The progression from G2 into mitosis is primarily driven by the activation of the Cyclin B1-CDK1 complex[4][5]. PLK1 plays a pivotal role in this process and subsequent mitotic events. Inhibition of PLK1 by plogosertib disrupts these functions, leading to:

-

Mitotic Checkpoint Activation: Plogosertib treatment promotes the formation of the Mitotic Checkpoint Complex (MCC)[2][6]. The MCC's primary role is to prevent premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C).

-

Inhibition of APC/C: A sustained MCC signal keeps the APC/C inactive. The APC/C is an E3 ubiquitin ligase essential for targeting key mitotic proteins, including Cyclin B1, for degradation.

-

Stabilization of Cyclin B1: With the APC/C inhibited, Cyclin B1 levels remain high, leading to sustained CDK1 activity. However, due to other PLK1-dependent processes being blocked (e.g., proper spindle formation), the cell cannot complete mitosis.

-

G2/M Arrest and Apoptosis: This state of mitotic disarray results in a prolonged cell cycle arrest in the G2/M phase[1][7]. Unable to resolve this arrest, the cancer cell ultimately undergoes apoptosis[2][6][8].

The following diagram illustrates the signaling pathway affected by plogosertib.

Caption: Plogosertib inhibits PLK1, disrupting the G2/M transition and leading to cell cycle arrest.

Preclinical Efficacy of Plogosertib

Preclinical studies have demonstrated plogosertib's potent anti-tumor activity across various cancer models, consistently showing the induction of G2/M arrest.

Plogosertib has shown significant cytotoxicity in multiple cancer cell lines. In patient-derived organoids (PDOs) from colorectal cancer (CRC), plogosertib was found to be more potent than standard-of-care chemotherapies[1][7]. Studies in biliary tract cancer (BTC) cell lines also confirmed sensitivity to plogosertib, which was enhanced in cells with high expression of the mitotic checkpoint protein BUBR1[2][6].

| Table 1: In Vitro Efficacy of Plogosertib in Colorectal Cancer (CRC) Patient-Derived Organoids | | :--- | :--- | | Compound | IC50 Value (Mean ± SD) | | Plogosertib | 518.86 ± 377.47 nM | | 5-Fluorouracil (5-FU) | 38.87 ± 45.63 µM | | Oxaliplatin | 37.78 ± 39.61 µM | (Data sourced from Zokaasadi, M. et al. 2025 ASCO Gastrointestinal Cancers Symposium)[1]

The anti-tumor effects of plogosertib have been validated in in vivo models. In patient-derived xenograft (PDX) models of CRC, oral administration of plogosertib resulted in significant tumor growth inhibition without causing serious adverse effects[1][7]. Similar efficacy was observed in xenograft models of fibrolamellar hepatocellular carcinoma (FLC), where plogosertib significantly reduced tumor growth[3].

| Table 2: In Vivo Efficacy of Plogosertib in a Colorectal Cancer (CRC) Patient-Derived Xenograft (PDX) Model | | :--- | :--- | | Treatment Group | Dosage & Schedule | Outcome | | Vehicle Control | N/A | Progressive Tumor Growth | | Plogosertib | 40 mg/kg, daily (oral) for 2 weeks (5 days/week) | Significant Tumor Growth Inhibition (p < 0.05) | (Data sourced from Zokaasadi, M. et al. 2025 ASCO Gastrointestinal Cancers Symposium)[1]

Flow cytometry analysis consistently demonstrates that plogosertib treatment leads to a significant accumulation of cells in the G2/M phase, confirming its mechanism of inducing mitotic arrest[1][7]. This arrest is often accompanied by dysfunction in chromosome alignment[1][7].

| Table 3: Effect of Plogosertib on Cell Cycle Distribution in Colorectal Cancer (CRC) Models | | :--- | :--- | | Experimental Model | Observation | | CRC Patient-Derived Xenografts | Significant increase in G2/M cell population (p < 0.05) | (Data sourced from Zokaasadi, M. et al. 2025 ASCO Gastrointestinal Cancers Symposium)[1]

Experimental Protocols

Reproducible and robust experimental methods are crucial for evaluating the effects of compounds like plogosertib. Below are detailed protocols for key assays used to characterize its role in G2/M arrest.

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

-

Cell Preparation:

-

Culture cells to the desired confluency and treat with plogosertib or vehicle control for the specified duration.

-

Harvest cells (approx. 1 x 10⁶) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS) by centrifuging at 300-500 x g for 5 minutes[9].

-

-

Fixation:

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5-10 minutes to remove the ethanol[9].

-

Wash the cell pellet twice with PBS[9].

-

Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS)[9]. RNase A is crucial to prevent staining of double-stranded RNA[11].

-

Incubate for 30 minutes at room temperature in the dark[9].

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer using a 488 nm laser for excitation[12].

-

Collect fluorescence data (typically in the FL2 or PE-Texas Red channel).

-

Gate on the single-cell population to exclude debris and cell aggregates.

-

Generate a histogram of DNA content and use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases[11].

-

Caption: Workflow for cell cycle analysis using flow cytometry.

This technique is used to detect and quantify specific proteins (e.g., Cyclin B1, CDK1, p-Histone H3) to confirm the molecular events underlying G2/M arrest.

-

Sample Preparation (Lysate):

-

Treat cells as described above. Wash cells with ice-cold PBS.

-

Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors[13].

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with agitation[13].

-

Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant[13].

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Protein Transfer:

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) to prevent non-specific antibody binding[13][14].

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3) overnight at 4°C with gentle shaking[14].

-

Wash the membrane three times for 5-10 minutes each with TBST[14].

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[13].

-

Wash the membrane again as in the previous step.

-

-

Detection and Imaging:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Analyze band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

-

Caption: Standard workflow for Western Blot analysis of cell cycle proteins.

Conclusion

Plogosertib is a potent PLK1 inhibitor that effectively induces G2/M cell cycle arrest in cancer cells. Its mechanism of action involves the disruption of critical mitotic processes, leading to activation of the mitotic checkpoint, mitotic arrest, and subsequent apoptosis. Preclinical data from in vitro and in vivo models of various cancers, including colorectal and biliary tract cancers, have demonstrated its significant anti-tumor efficacy at non-toxic doses[1][2][3]. The ability of plogosertib to induce G2/M arrest is a hallmark of its on-target activity and serves as a key pharmacodynamic endpoint. With ongoing clinical development, plogosertib represents a promising therapeutic strategy for advanced solid tumors and hematological malignancies, particularly those with PLK1 overexpression[3][7].

References

- 1. ascopubs.org [ascopubs.org]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PUBLICATION OF PRECLINICAL DATA SHOWING THAT PLOGOSERTIB IS ACTIVE IN A HARD-TO-TREAT SUBTYPE OF LIVER CANCER - BioSpace [biospace.com]

- 4. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progressive activation of CyclinB1-Cdk1 coordinates entry to mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PRECLINICAL DATA SHOWING THAT CANCER OF THE BILIARY TRACT IS SENSITIVE TO PLOGOSERTIB - BioSpace [biospace.com]

- 7. Plogosertib demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]

- 8. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]

- 13. bio-rad.com [bio-rad.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Plogosertib (CYC140): An In-Depth Technical Guide to the Induced Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plogosertib (also known as CYC140) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1, a serine/threonine kinase, is a critical regulator of multiple stages of mitosis, and its overexpression is a common feature in a wide range of human cancers, often correlating with poor prognosis.[2] Plogosertib exerts its anti-neoplastic effects by inducing mitotic arrest, which subsequently leads to the activation of the apoptotic cell death pathway. This technical guide provides a comprehensive overview of the molecular mechanism of Plogosertib-induced apoptosis, supported by preclinical data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: From PLK1 Inhibition to Apoptosis

Plogosertib's primary mechanism of action is the targeted inhibition of PLK1. This inhibition disrupts the normal progression of mitosis, leading to a prolonged cell cycle arrest at the G2/M phase, which ultimately culminates in apoptosis.[3]

Inhibition of PLK1 and Induction of Mitotic Arrest

Plogosertib selectively binds to the ATP-binding pocket of PLK1, preventing the phosphorylation of its downstream substrates that are essential for mitotic progression.[1] A key consequence of PLK1 inhibition by Plogosertib is the disruption of centrosome maturation and bipolar spindle formation. This leads to the characteristic formation of monopolar spindles, a hallmark of PLK1 inhibition, which in turn activates the spindle assembly checkpoint (SAC).[1] The activated SAC prevents the cell from entering anaphase, resulting in a prolonged arrest in mitosis. This sustained mitotic arrest is a critical trigger for the subsequent induction of apoptosis. In preclinical studies, treatment of cancer cells with Plogosertib has been shown to significantly increase the population of cells in the G2/M phase of the cell cycle.[4]

Activation of the Intrinsic Apoptotic Pathway

The prolonged mitotic arrest induced by Plogosertib triggers the intrinsic, or mitochondrial, pathway of apoptosis. While the precise signaling cascade linking mitotic arrest to apoptosis is an area of active investigation, evidence points towards the involvement of the B-cell lymphoma 2 (Bcl-2) family of proteins. Inhibition of PLK1 has been shown to lead to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.

Cytochrome c, in the cytoplasm, associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[5]

Execution of Apoptosis

Activated effector caspases, primarily caspase-3, are responsible for the execution phase of apoptosis. They cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. A key substrate of caspase-3 is Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP by caspase-3 is a well-established marker of apoptosis.[1] Preclinical studies with Plogosertib have consistently demonstrated a dose-dependent increase in the levels of cleaved PARP (cPARP) in cancer cells following treatment, confirming the induction of apoptosis.[1]

Signaling Pathway and Experimental Workflow Diagrams

Quantitative Data from Preclinical Studies

The anti-proliferative and pro-apoptotic activity of Plogosertib has been quantified in numerous preclinical studies across a variety of cancer models.

Table 1: In Vitro Efficacy of Plogosertib

| Cell Line/Model | Cancer Type | Assay | Endpoint | Value | Reference |

| Malignant Cell Lines | Various | Proliferation Assay | IC50 | 14-21 nM | [1] |

| Non-malignant Cell Lines | Various | Proliferation Assay | IC50 | 82 nM | [1] |

| Colorectal Cancer PDOs | Colorectal Cancer | Cell Viability Assay | IC90 | 518.86 nM | |

| KYSE-410 | Esophageal Cancer | Proliferation Assay | IC50 | Not explicitly stated, but dose-dependent inhibition observed | [1] |

Table 2: In Vivo Efficacy of Plogosertib

| Xenograft Model | Cancer Type | Dosage and Schedule | Outcome | % Tumor Growth Inhibition | Reference |

| HL60 | Acute Promyelocytic Leukemia | 40, 54, 67 mg/kg, qd 5/2/5 (oral) | Tumor Growth Inhibition | >87% | [1] |

| OE19 | Esophageal Cancer | 40 mg/kg, qd 5/2 (oral) | Tumor Growth Inhibition | 61% | [1] |

| Colorectal Cancer PDX | Colorectal Cancer | 40 mg/kg, daily for 2 weeks (5 days/week, oral) | Significant Tumor Growth Inhibition | Not explicitly quantified, but significant |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of Plogosertib-induced apoptosis.

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Plogosertib in growth medium. Remove the existing medium from the wells and add 100 µL of the Plogosertib dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Plate cells and treat with various concentrations of Plogosertib for the desired time points (e.g., 2 hours for p-NPM, 24 hours for p-HH3, 72 hours for cPARP).[1] Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., rabbit anti-p-NPM, rabbit anti-p-HH3, rabbit anti-cleaved PARP, and a loading control like mouse anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with Plogosertib or vehicle control for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Acquisition: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for Spindle Morphology

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with Plogosertib (e.g., 100 nM for 24 hours) or vehicle control.[1]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Antibody Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against α-tubulin for 1 hour at room temperature. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Microscopy and Image Analysis: Visualize the cells using a fluorescence or confocal microscope. Acquire images and analyze the spindle morphology, quantifying the percentage of cells with monopolar spindles.

In Vivo Xenograft Studies

-

Animal Models: Utilize immunodeficient mice (e.g., nude or SCID).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) or implant a fragment of a patient-derived tumor into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer Plogosertib (e.g., 40 mg/kg) or vehicle control orally according to the specified schedule (e.g., daily, 5 days a week).

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptotic markers).

Conclusion

Plogosertib (CYC140) is a promising anti-cancer agent that effectively induces apoptosis in cancer cells through the targeted inhibition of PLK1. Its mechanism of action, involving the induction of mitotic arrest and subsequent activation of the intrinsic apoptotic pathway, is well-supported by preclinical data. The detailed protocols provided in this guide offer a framework for the continued investigation and development of Plogosertib as a potential therapeutic for a variety of malignancies. Further research to fully elucidate the intricate signaling networks downstream of PLK1 inhibition will be crucial for optimizing its clinical application and identifying predictive biomarkers of response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bgmsglobal.com [bgmsglobal.com]

- 3. Plk1 Regulates Both ASAP Localization and Its Role in Spindle Pole Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Overexpression of PLK1 in Solid Tumors: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation. Its overexpression is a common feature in a wide array of solid tumors and is frequently associated with poor prognosis and resistance to therapy.[1][2] This technical guide provides an in-depth overview of PLK1's role in oncology, focusing on its prevalence in various cancers, its prognostic significance, and its emergence as a key therapeutic target. Detailed experimental protocols for the investigation of PLK1 and visualizations of its intricate signaling pathways are presented to equip researchers and drug development professionals with the necessary tools to further explore this critical oncogene.

Introduction to PLK1

The Polo-like kinase (PLK) family consists of five members (PLK1-5) in humans, with PLK1 being the most extensively studied.[3] PLK1 is a master regulator of mitosis, involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4][5] Its expression is tightly regulated throughout the cell cycle, peaking during the G2/M phase.[6] Dysregulation and subsequent overexpression of PLK1 can lead to chromosomal instability, a hallmark of cancer, by overriding critical cell cycle checkpoints.[4][6] This aberrant expression contributes to tumor initiation, progression, and metastasis.[2][6] Consequently, PLK1 has emerged as a highly attractive target for the development of novel anti-cancer therapies.[2][3]

Data Presentation: PLK1 Overexpression and Prognostic Significance in Solid Tumors

Quantitative analysis of PLK1 expression across various solid tumors reveals a consistent pattern of overexpression compared to corresponding normal tissues. This overexpression is often correlated with negative clinical outcomes.

Table 1: PLK1 Expression Levels in Solid Tumors Compared to Normal Tissues [7][8]

| Cancer Type | Full Name | Fold Change (Tumor vs. Normal) | P-Value |

| LUSC | Lung squamous cell carcinoma | 20.8 | 7.41E-157 |

| BRCA | Breast invasive carcinoma | 11.3 | 5.88E-126 |

| LUAD | Lung adenocarcinoma | 9.7 | 1.18E-63 |

| And others... |

This table is a representation of data available from studies analyzing TCGA datasets and may not be exhaustive.

Table 2: Prognostic Significance of High PLK1 Expression in Various Solid Tumors [3]

| Cancer Type | Association with High PLK1 Expression |

| Digestive System Neoplasms | Histopathological classification, primary tumor grade, histological grade, and clinical stages. |

| Breast Cancer | Poor 5-year overall survival, higher histological grade, and lymph node metastasis. |

| Lung Adenocarcinoma | Poor overall survival.[9] |

| Glioma | Poor prognosis.[10] |

| And others... |

Experimental Protocols for PLK1 Investigation

Accurate and reproducible methods are crucial for studying PLK1 expression and function. The following are detailed protocols for key experimental techniques.

Immunohistochemistry (IHC) for PLK1 in Tumor Tissue

IHC is used to visualize PLK1 protein expression and localization within the tumor microenvironment.

Protocol:

-

Tissue Preparation:

-

Fix fresh tumor tissue in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.

-

Cut 4-5 µm thick sections and mount on positively charged slides.[11]

-

-

Deparaffinization and Rehydration:

-

Incubate slides at 60°C for 1 hour.

-

Immerse in xylene (or a xylene substitute) to remove paraffin.

-

Rehydrate through a graded series of ethanol to distilled water.[12]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.[12]

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum (e.g., normal goat serum).[11]

-

Incubate with a primary antibody against PLK1 (e.g., mouse monoclonal or rabbit polyclonal) at a predetermined optimal dilution (e.g., 1:500) overnight at 4°C.[11]

-

Wash with a buffer solution (e.g., PBS or TBS).

-

Incubate with a biotinylated secondary antibody corresponding to the primary antibody species.[11]

-

Wash and incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

-

Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).[11]

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.[11]

-

Dehydrate, clear, and mount with a permanent mounting medium.

-

-

Analysis:

-

Evaluate PLK1 staining intensity and the percentage of positive tumor cells. A scoring system, such as the H-score or immunoreactive score (IRS), can be used for semi-quantitative analysis.[11]

-

Quantitative Polymerase Chain Reaction (qPCR) for PLK1 mRNA Expression

qPCR is a sensitive method to quantify PLK1 mRNA levels in cancer cells or tumor tissues.

Protocol:

-

RNA Extraction:

-

Extract total RNA from cell pellets or homogenized tissue using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[13]

-

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for PLK1, and a SYBR Green or TaqMan-based qPCR master mix.[14]

-

Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

-

Example human PLK1 primers:

-

Forward: 5'-AAGAGATCCCGGAGGTCCTC-3'

-

Reverse: 5'-GGCACCACACATACAGCATC-3'[15]

-

-

-

Thermal Cycling:

-

Perform the qPCR reaction in a real-time PCR thermal cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[16]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for PLK1 and the housekeeping gene.

-

Calculate the relative expression of PLK1 using the ΔΔCt method.

-

Western Blotting for PLK1 Protein Detection

Western blotting allows for the detection and semi-quantification of PLK1 protein in cell or tissue lysates.

Protocol:

-

Protein Extraction:

-

Lyse cells or homogenized tissue in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against PLK1 at an appropriate dilution (e.g., 1:1000) overnight at 4°C.[17]

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Signal Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.[18]

-

-

Analysis:

-

Quantify the band intensities using densitometry software and normalize the PLK1 signal to the loading control.

-

Cell-Based Assays for PLK1 Inhibition

Cell-based assays are essential for evaluating the efficacy of potential PLK1 inhibitors.

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the PLK1 inhibitor or a vehicle control (e.g., DMSO).[19]

-

-

Incubation:

-

Incubate the plates for 48-72 hours.[19]

-

-

Viability Assessment:

-

For MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.[19]

-

For CellTiter-Glo assay, add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a microplate reader.[20]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the half-maximal inhibitory concentration (IC50) value by plotting the cell viability against the logarithm of the inhibitor concentration.

-

Visualization of PLK1-Related Pathways and Workflows

Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows related to PLK1.

Caption: PLK1 Signaling in Mitotic Progression.

Caption: Workflow for Investigating PLK1 in Solid Tumors.

Caption: Logical Relationship of PLK1 in Cancer.

Conclusion

The consistent overexpression of PLK1 in a multitude of solid tumors, coupled with its strong association with poor patient outcomes, firmly establishes it as a significant player in oncology.[3] The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further research into the complex roles of PLK1 and to support the development of targeted therapies. As our understanding of PLK1's intricate signaling networks continues to grow, so too will the opportunities for innovative and effective cancer treatments. The ongoing development of specific PLK1 inhibitors holds great promise for the future of personalized cancer medicine.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 3. Polo-like kinase 1 as a potential therapeutic target and prognostic factor for various human malignancies: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. The dark side of PLK1: Implications for cancer and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PLK1, A Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PLK1 Is a Potential Prognostic Factor Associated with the Tumor Microenvironment in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Polo-like kinase 1 is related with malignant characteristics and inhibits macrophages infiltration in glioma [frontiersin.org]

- 11. Polo-Like Kinase 1(PLK1) Immunohistochemical Expression in Triple Negative Breast Carcinoma: A Probable Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Polo-like kinase 1 (Plk1) overexpression enhances ionizing radiation-induced cancer formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. PLK1 Antibody | Cell Signaling Technology [cellsignal.com]

- 17. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Plogosertib: A Deep Dive into its Potent and Selective Inhibition of Polo-like Kinase 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of plogosertib (formerly CYC140), a potent and selective small molecule inhibitor of Polo-like kinase 1 (PLK1). Plogosertib's mechanism of action, its effects on PLK1 activity and cancer cell proliferation, and detailed protocols for key experimental assessments are outlined herein. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to Plogosertib and Polo-like Kinase 1

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1] Its functions are critical for centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often correlated with poor prognosis, making it an attractive target for therapeutic intervention.[1]

Plogosertib is an orally bioavailable, ATP-competitive inhibitor of PLK1.[2] Its high selectivity and potency against PLK1 lead to mitotic arrest and subsequent apoptosis in cancer cells, demonstrating significant anti-proliferative activity across various preclinical models.[2][3]

Quantitative Analysis of Plogosertib's Activity

The inhibitory activity of plogosertib has been quantified through various in vitro assays, including kinase inhibition and cell proliferation assays.

Table 1: Plogosertib Kinase Inhibitory Activity

| Target | IC50 (nM) | Notes |

| PLK1 | 3 | Plogosertib is a highly potent inhibitor of PLK1.[2] |

| PLK2 | 149 | Over 50-fold more selective for PLK1 than PLK2.[2] |

| PLK3 | 393 | Demonstrates significant selectivity over PLK3.[2] |

Table 2: Plogosertib Anti-proliferative Activity

| Cell Line / Model | IC50 / IC90 (nM) | Cancer Type | Notes |

| Malignant Cell Lines (unspecified) | 14-21 (IC50) | Various | Demonstrates potent anti-proliferative effects in cancer cells.[2] |

| Non-malignant Cell Lines (unspecified) | 82 (IC50) | Normal | Shows preferential activity against malignant cells.[2] |

| Colorectal Cancer Patient-Derived Organoids (PDOs) | 518.86 (IC90) | Colorectal Cancer | Effective in patient-derived models.[4] |

Mechanism of Action and Signaling Pathway

Plogosertib exerts its anti-cancer effects by directly inhibiting the kinase activity of PLK1. This inhibition disrupts the downstream signaling cascade that is essential for mitotic progression.

PLK1 Signaling Pathway

The following diagram illustrates the central role of PLK1 in the G2/M transition and mitosis, a pathway that is effectively blocked by plogosertib.

Caption: PLK1 Signaling Pathway and Plogosertib's Point of Intervention.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of plogosertib's effects.

PLK1 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay to measure the kinase activity of PLK1 and the inhibitory effect of plogosertib.

Materials:

-

Recombinant human PLK1 enzyme

-

PLKtide substrate

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

Plogosertib (or other inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare Reagents: Dilute the PLK1 enzyme, substrate, and ATP in Kinase Assay Buffer to their desired working concentrations. Prepare serial dilutions of plogosertib.

-

Reaction Setup: In a 384-well plate, add 1 µL of plogosertib dilution or vehicle (DMSO).

-

Add 2 µL of the diluted PLK1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the PLK1 activity.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Plogosertib

-

96-well clear bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of plogosertib or vehicle control.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

Western Blotting for PLK1 and Downstream Markers

This protocol is for detecting changes in protein expression and phosphorylation status of PLK1 and its downstream targets.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PLK1, anti-phospho-Histone H3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cells treated with plogosertib or vehicle

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for evaluating a PLK1 inhibitor like plogosertib and the logical relationship of its mechanism of action.

Experimental Workflow for PLK1 Inhibitor Evaluation

Caption: A typical experimental workflow for the preclinical evaluation of a PLK1 inhibitor.

Logical Relationship of Plogosertib's Mechanism of Action

Caption: The logical cascade of events following the administration of plogosertib.

Conclusion

Plogosertib is a highly potent and selective inhibitor of PLK1 with demonstrated anti-proliferative activity in a range of preclinical cancer models. Its mechanism of action, centered on the induction of mitotic arrest and apoptosis, provides a strong rationale for its continued development as a targeted cancer therapeutic. The experimental protocols and workflows detailed in this guide offer a robust framework for the further investigation of plogosertib and other PLK1 inhibitors.

References

Preclinical Research on Lenvatinib (C23H21ClN4O7) in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Lenvatinib (C23H21ClN4O7), a multi-kinase inhibitor with significant anti-tumor activity. The information presented herein is intended for an audience with a strong background in oncology and drug development, focusing on the core preclinical data, experimental methodologies, and mechanisms of action that underpin its clinical application.

Introduction to Lenvatinib

Lenvatinib, with the chemical formula this compound, is an orally active, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It has demonstrated potent and selective inhibitory activity against vascular endothelial growth factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3, as well as other RTKs implicated in pathogenic angiogenesis, tumor growth, and cancer progression, including fibroblast growth factor (FGF) receptors FGFR1, FGFR2, FGFR3, and FGFR4; platelet-derived growth factor (PDGF) receptor PDGFRα; and the RET and KIT proto-oncogenes. The multi-targeted nature of Lenvatinib allows it to simultaneously suppress tumor angiogenesis and proliferation, making it an effective therapeutic agent in various solid tumors.

Mechanism of Action

Lenvatinib exerts its anti-cancer effects primarily through the inhibition of key signaling pathways involved in tumor angiogenesis and cell proliferation. The binding of Lenvatinib to the ATP-binding site of these kinases prevents their phosphorylation and subsequent activation of downstream signaling cascades.

Inhibition of Angiogenesis

The primary mechanism of Lenvatinib's anti-angiogenic effect is through the potent inhibition of VEGFR2, the main mediator of VEGF-induced angiogenesis. By blocking VEGFR2 signaling, Lenvatinib inhibits endothelial cell proliferation, migration, and tube formation, leading to a reduction in tumor vascularity and blood supply. It also inhibits VEGFR1 and VEGFR3, which play roles in endothelial cell survival and lymphangiogenesis, respectively.

Inhibition of Tumor Cell Proliferation

Lenvatinib directly inhibits the proliferation of cancer cells by targeting FGFRs, which are often overexpressed or mutated in various tumor types. The FGFR signaling pathway is involved in cell proliferation, differentiation, and survival. By blocking this pathway, Lenvatinib can induce cell cycle arrest and apoptosis in tumor cells. Additionally, its activity against PDGFRα, KIT, and RET contributes to its anti-proliferative effects in specific cancer contexts where these kinases are driving tumor growth.

Quantitative Preclinical Data

The following tables summarize key quantitative data from in vitro and in vivo preclinical studies of Lenvatinib.

Table 1: In Vitro Kinase Inhibitory Activity of Lenvatinib

| Kinase Target | IC50 (nmol/L) |

| VEGFR1 (Flt-1) | 22 |

| VEGFR2 (KDR) | 4 |

| VEGFR3 (Flt-4) | 5.1 |

| FGFR1 | 46 |

| FGFR2 | 32 |

| FGFR3 | 100 |

| FGFR4 | 120 |

| PDGFRα | 51 |

| KIT | 78 |

| RET | 30 |

IC50 values represent the concentration of Lenvatinib required to inhibit 50% of the kinase activity.

Table 2: In Vitro Anti-proliferative Activity of Lenvatinib in Human Cancer Cell Lines

| Cell Line | Cancer Type | Key Target(s) | GI50 (nmol/L) |

| HUVEC | Normal Endothelial | VEGFR2 | 0.83 |

| SNU-16 | Stomach Cancer | FGFR2 amplified | 9.8 |

| NCI-H716 | Colorectal Cancer | FGFR2 amplified | 12 |

| KATO III | Gastric Cancer | FGFR2 amplified | 28 |

| AN3 CA | Endometrial Cancer | FGFR2 mutant | 5.6 |

| MSTO-211H | Mesothelioma | - | >1000 |

GI50 values represent the concentration of Lenvatinib required to inhibit 50% of cell growth.

Table 3: In Vivo Anti-tumor Efficacy of Lenvatinib in Xenograft Models

| Xenograft Model | Cancer Type | Lenvatinib Dose (mg/kg/day) | Tumor Growth Inhibition (%) |

| H146 | Small Cell Lung Cancer | 10 | 95 |

| A431 | Epidermoid Carcinoma | 30 | 78 |

| NCI-H460 | Non-Small Cell Lung Cancer | 100 | 65 |

| SNU-16 | Stomach Cancer | 10 | 98 |

| AN3 CA | Endometrial Cancer | 30 | 92 |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of Lenvatinib.

Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lenvatinib against a panel of receptor tyrosine kinases.

-

Methodology:

-

Recombinant human kinase domains are incubated with a specific substrate peptide and ATP in a reaction buffer.

-

Lenvatinib is added at various concentrations to the reaction mixture.

-

The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at room temperature.

-

The amount of phosphorylated substrate is quantified using an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based method.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Proliferation Assay

-

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of Lenvatinib against various cancer cell lines.

-

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of Lenvatinib or vehicle control.

-

After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or a fluorescence-based assay like the CyQUANT assay.

-

The absorbance or fluorescence intensity is measured, and the GI50 values are calculated from the dose-response curves.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of Lenvatinib in a living organism.

-

Methodology:

-

Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Lenvatinib is administered orally once daily at specified doses. The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by Lenvatinib and a typical experimental workflow for its preclinical evaluation.

Caption: Lenvatinib's multi-targeted mechanism of action.

Caption: A typical preclinical evaluation workflow for Lenvatinib.

Conclusion

The preclinical data for Lenvatinib (this compound) robustly support its role as a potent multi-kinase inhibitor with significant anti-tumor and anti-angiogenic activities. Its ability to target key drivers of tumor growth and vascularization provides a strong rationale for its clinical development and use in a variety of solid tumors. The experimental protocols and data presented in this guide offer a foundational understanding of the preclinical evidence supporting Lenvatinib's efficacy and mechanism of action. Further research continues to explore its potential in new indications and in combination with other therapeutic agents.

Understanding the Pharmacodynamics of Plogosertib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plogosertib (also known as CYC140) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1, a serine/threonine kinase, plays a crucial role in the regulation of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[3][4] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[3][5] This technical guide provides a comprehensive overview of the pharmacodynamics of Plogosertib, detailing its mechanism of action, target engagement, and cellular effects, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

Plogosertib exerts its anti-neoplastic activity by selectively binding to and inhibiting the kinase activity of PLK1.[1][5] This inhibition disrupts the normal progression of mitosis, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells.[5][6] The primary mechanism involves the disruption of mitotic spindle formation, leading to chromosome misalignment and activation of the mitotic checkpoint, which ultimately triggers programmed cell death.[6][7]

Signaling Pathway

Plogosertib targets the PLK1 signaling pathway, a critical regulator of cell division. PLK1 is activated upstream by kinases such as Aurora A and its activity is essential for the activation of Cdc25C, which in turn activates the Cyclin B/CDK1 complex, a key driver of mitotic entry. By inhibiting PLK1, Plogosertib disrupts this cascade, preventing the cell from entering mitosis. Downstream, PLK1 phosphorylates numerous substrates involved in centrosome maturation, spindle assembly, and cytokinesis. Inhibition of these phosphorylation events by Plogosertib leads to mitotic catastrophe and apoptosis.

Quantitative Pharmacodynamic Data

The potency and selectivity of Plogosertib have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Reference |

| PLK1 | 3 | [1] |

| PLK2 | 149 | [1] |

| PLK3 | 393 | [1] |

In Vitro Cellular Proliferation Inhibition

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Malignant Cell Lines (average) | Various | 14-21 | [1] |

| Non-malignant Cell Lines (average) | Non-cancerous | 82 | [1] |

| Colorectal Cancer Patient-Derived Organoids (PDOs) | Colorectal Cancer | 518.86 (IC90) | [6] |

In Vivo Antitumor Activity

| Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition | Reference |

| Patient-Derived Xenografts (PDX) | Colorectal Cancer | 40 mg/kg, daily, 5 days/week for 2 weeks | Significant | [6] |

| HL60 Xenograft | Promyelocytic Leukemia | 40, 54, 67 mg/kg, qd 5/2/5 | >87% | [1] |

| Solid Tumor Xenografts | Various | 40 mg/kg, qd 5/2/5 | 61% | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

PLK1 Kinase Inhibition Assay

This assay quantifies the ability of Plogosertib to inhibit the enzymatic activity of purified PLK1.

Protocol:

-

Reaction Setup: The kinase reaction is performed in a 384-well plate with a total volume of 5 µL per well.

-

Reaction Mixture: Each well contains 50 µM DTT, 25 ng of purified recombinant PLK1 enzyme, 0.5 µg of a suitable substrate (e.g., casein or a specific peptide substrate like GST-PBIPtide), and 50 µM ATP.[8][9]

-

Compound Addition: Plogosertib is added at designated concentrations. A 5% DMSO solution is used as a positive control (no inhibition), and wells without the enzyme serve as a negative control.[8]

-

Incubation: The plate is incubated for 60 minutes at room temperature to allow the kinase reaction to proceed.[8]

-

Reaction Termination and Detection: 5 µL of ADP-Glo™ reagent is added to each well and incubated for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.[8][10]

-

Signal Generation: 10 µL of kinase detection reagent is added and incubated for 30 minutes to convert the ADP generated by the kinase reaction into ATP, which then produces a luminescent signal via a luciferase reaction.[8][10]

-

Data Analysis: The luminescence is measured using a microplate reader. The percentage of kinase activity is calculated relative to the positive and negative controls. IC50 values are determined by fitting the dose-response data to a suitable sigmoidal curve.[8]

Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability as an indicator of cell proliferation in response to Plogosertib treatment.

Protocol:

-

Cell Seeding: Cancer cell lines or patient-derived organoids (PDOs) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[11][12]

-

Compound Treatment: Cells are treated with a range of concentrations of Plogosertib (e.g., 256 pM to 100 µM) for 72 hours.[11][12]

-

Lysis and Signal Generation: After the incubation period, the CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

-

Data Acquisition: The plate is incubated for a short period to stabilize the luminescent signal, which is then measured using a microplate reader.

-

Data Analysis: The luminescent signal from treated cells is normalized to that of vehicle-treated control cells to determine the percentage of cell viability. IC50 values are calculated from the resulting dose-response curves.[11]

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of Plogosertib in a living organism.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-scid) are used.[13]

-

Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments (PDX) are implanted subcutaneously or orthotopically into the mice.[11][13]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.[13]

-

Drug Administration: Plogosertib is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 40 mg/kg daily, 5 days a week for 2 weeks). The control group receives a vehicle.[6][12]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PLK1 - Wikipedia [en.wikipedia.org]

- 5. Plogosertib | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Plogosertib demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.jp [promega.jp]

- 11. ascopubs.org [ascopubs.org]

- 12. researchgate.net [researchgate.net]

- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Plogosertib's Impact on Mitotic Spindle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plogosertib (formerly CYC140) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that governs multiple stages of mitosis.[1][2] Dysregulation of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[2] Plogosertib's primary mechanism of action involves the disruption of normal mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells. A key aspect of this disruption is its profound impact on the formation and function of the mitotic spindle, the microtubule-based apparatus responsible for chromosome segregation. This technical guide provides an in-depth analysis of Plogosertib's effects on mitotic spindle formation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

Introduction to PLK1 and Mitotic Spindle Formation

Polo-like kinase 1 (PLK1) is a master regulator of cell division. Its functions are essential for the successful execution of mitosis, including mitotic entry, centrosome maturation and separation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[2] The formation of a bipolar mitotic spindle is a highly orchestrated process that begins in prophase. It involves the separation of duplicated centrosomes, which serve as the primary microtubule-organizing centers (MTOCs) in most animal cells, and the subsequent nucleation and organization of microtubules into a bipolar array. This bipolarity is crucial for the attachment of sister chromatids to opposite spindle poles, a prerequisite for their equal segregation into daughter cells.

PLK1 plays a pivotal role in several key steps of this process:

-

Centrosome Maturation: PLK1 is recruited to centrosomes during the G2 phase and is essential for the recruitment of other proteins, such as γ-tubulin, to the pericentriolar material (PCM). This process, known as centrosome maturation, increases the microtubule-nucleating capacity of the centrosomes.

-

Centrosome Separation: Following maturation, PLK1 activity is required for the separation of the duplicated centrosomes. This is achieved, in part, through the phosphorylation of downstream targets that regulate the forces required to push the centrosomes apart.

-

Bipolar Spindle Assembly: PLK1 continues to be active at the spindle poles and kinetochores throughout mitosis, where it regulates microtubule dynamics and the attachment of microtubules to chromosomes.

Plogosertib: A Selective PLK1 Inhibitor

Plogosertib is an orally bioavailable, ATP-competitive inhibitor of PLK1.[1] It exhibits high selectivity for PLK1 over other members of the Polo-like kinase family, PLK2 and PLK3.[1] This selectivity is crucial for minimizing off-target effects and associated toxicities.

Quantitative Data on Plogosertib's Effects

The following tables summarize the key quantitative data regarding the in vitro activity of Plogosertib.

| Parameter | Value | Notes | Reference |

| PLK1 IC50 | 3 nM | In vitro kinase assay | [1] |

| PLK2 IC50 | 149 nM | In vitro kinase assay | [1] |

| PLK3 IC50 | 393 nM | In vitro kinase assay | [1] |

| Cell Line Type | IC50 Range | Treatment Duration | Reference |

| Malignant Cell Lines | 14-21 nM | 72 hours | [1] |

| Non-malignant Cell Lines | 82 nM | 72 hours | [1] |

| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |

| HeLa | 100 nM | 24 hours | Increased proportion of mitotic cells with monopolar spindles. | [1] |

| KYSE-410 | 0-4 µM | 2 hours | Reduced phosphorylation of the PLK1 substrate, pSer4-nucleophosmin (p-NPM). | [1] |

Mechanism of Action: Disruption of Mitotic Spindle Formation

Plogosertib's primary impact on mitotic spindle formation stems from its inhibition of PLK1's kinase activity. By preventing the phosphorylation of key PLK1 substrates, Plogosertib disrupts the carefully orchestrated sequence of events that lead to the assembly of a functional bipolar spindle.

The most prominent phenotype observed upon Plogosertib treatment is the formation of monopolar spindles .[1] This occurs because the inhibition of PLK1 prevents the separation of duplicated centrosomes.[3][4][5] Instead of migrating to opposite poles of the cell, the centrosomes remain in close proximity, leading to the formation of a radial array of microtubules emanating from a single pole. Cells with monopolar spindles are unable to properly align their chromosomes at a metaphase plate, which triggers the spindle assembly checkpoint (SAC) and leads to a prolonged mitotic arrest. This arrest can ultimately result in apoptotic cell death.

The following diagram illustrates the signaling pathway leading to centrosome separation and how Plogosertib interferes with this process.

Experimental Protocols

Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol describes a general method for visualizing the mitotic spindle and centrosomes in cultured cells treated with Plogosertib.

Materials:

-

Cultured cells (e.g., HeLa)

-

Plogosertib (CYC140)

-

Microscope coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative solution: 4% paraformaldehyde in PBS

-

Permeabilization buffer: 0.5% Triton X-100 in PBS

-

Blocking buffer: 5% bovine serum albumin (BSA) in PBS

-

Primary antibodies:

-

Mouse anti-α-tubulin (for microtubules)

-

Rabbit anti-pericentrin (for centrosomes)

-

-

Secondary antibodies:

-

Goat anti-mouse IgG, conjugated to a green fluorophore (e.g., Alexa Fluor 488)

-

Goat anti-rabbit IgG, conjugated to a red fluorophore (e.g., Alexa Fluor 594)

-

-